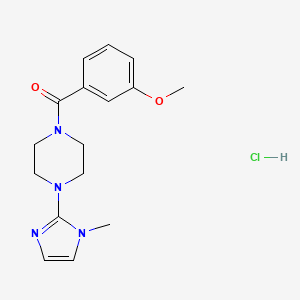
N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes an oxalamide core linked to both an ethylphenyl group and an isopropylpiperidinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:
-
Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, oxalyl chloride is reacted with 2-ethylphenylamine to form N-(2-ethylphenyl)oxalamide.
-
Introduction of the Piperidine Moiety: : The next step involves the introduction of the piperidine moiety. This can be achieved by reacting N-(2-ethylphenyl)oxalamide with 1-isopropylpiperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxalamide group to amines or alcohols.
-
Substitution: : The aromatic ring in the ethylphenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
-
Medicinal Chemistry: : It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperidine moiety.
-
Pharmacology: : The compound can be used in pharmacological studies to understand its interaction with various receptors and enzymes.
-
Materials Science: : Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.
類似化合物との比較
Similar Compounds
N1-(2-ethylphenyl)-N2-(methyl)oxalamide: Lacks the piperidine moiety, potentially altering its biological activity.
N1-(2-ethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide: Similar structure but with a different substitution on the piperidine ring, which may affect its pharmacological properties.
Uniqueness
N1-(2-ethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is unique due to the specific combination of its ethylphenyl and isopropylpiperidinylmethyl groups, which may confer distinct biological activities and chemical properties compared to other oxalamide derivatives.
特性
IUPAC Name |
N'-(2-ethylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-16-7-5-6-8-17(16)21-19(24)18(23)20-13-15-9-11-22(12-10-15)14(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZRYKCUSCQQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2600060.png)
![4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2600062.png)


![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid](/img/structure/B2600068.png)
![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)


![6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2600077.png)

![3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)

